molecular formula C17H17NO3 B510352 5-(Diphenylamino)-5-oxopentanoic acid CAS No. 755020-95-2

5-(Diphenylamino)-5-oxopentanoic acid

Cat. No.: B510352
CAS No.: 755020-95-2
M. Wt: 283.32g/mol
InChI Key: VNJMFJOZOGJHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diphenylamino)-5-oxopentanoic acid is an organic compound characterized by the presence of a diphenylamino group and a ketone functional group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylamino)-5-oxopentanoic acid typically involves the reaction of diphenylamine with a suitable precursor, such as a pentanoic acid derivative. One common method involves the acylation of diphenylamine using a pentanoic acid chloride in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diphenylamino derivatives.

Scientific Research Applications

5-(Diphenylamino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diphenylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The diphenylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ketone group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: Shares the diphenylamino group but lacks the ketone and pentanoic acid functionalities.

    Pentanoic Acid: Shares the pentanoic acid backbone but lacks the diphenylamino and ketone groups.

    Benzophenone: Contains a similar ketone group but lacks the diphenylamino and pentanoic acid functionalities.

Uniqueness

5-(Diphenylamino)-5-oxopentanoic acid is unique due to the combination of the diphenylamino group, ketone functionality, and pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-oxo-5-(N-phenylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(12-7-13-17(20)21)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMFJOZOGJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.